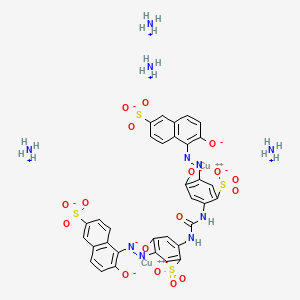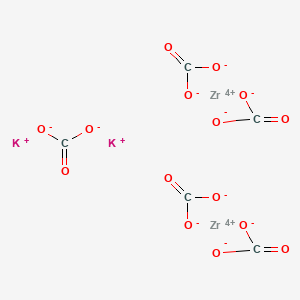
Heptan-3-yl acetate
Descripción general
Descripción
Heptan-3-yl acetate, also known as 3-Heptyl acetate, is a carboxylic ester . It has a floral flavor profile and is often described as having a powdery, floral geranium-like, fruity aroma with a fresh plum nuance .
Synthesis Analysis
This compound can be synthesized from the reaction of diphenylmethyl 3-hydroxy-4-(4-toluenesulfonyl)oxy-butyrate, 4-acetoxyazetidin-2-one, palladium acetate, triethyl amine, and benzene .Molecular Structure Analysis
The molecular formula of this compound is C9H18O2 . It has an average mass of 158.238 Da and a mono-isotopic mass of 158.130676 Da .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It is insoluble in water but soluble in fats . It is miscible with ethanol at room temperature . It has a boiling point of 185°C . The compound has a refractive index of 1.406-1.414 and a specific gravity of 0.858-0.867 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Rearrangements
Heptan-3-yl acetate and its related compounds have been studied for their roles in chemical synthesis and rearrangements. For instance, the acetolysis of 2-(Δ1-cyclopentenyl)ethyl bromobenzenesulfonate leads to several rearranged acetates, including spiro[2.4]heptan-4-yl and bicyclo[3.2.0]heptan-1-yl acetates (Closson & Kwiatkowski, 1965). Similarly, the stereoselective construction of 5-aza-spiro[2,4]heptane motifs, which are valuable for drug discovery, involves the use of ethyl cyclopropylidene acetate in catalytic asymmetric cycloaddition processes (Liu et al., 2011).
Chromatography and Solvent Recycling
In chromatographic purification, the use of acetone–heptane as a solvent system has been explored for its efficiency and the ability to recycle solvents, reducing waste and costs in synthetic research (Drueckhammer et al., 2013).
Flavor and Fragrance Industry
This compound and related compounds have applications in the flavor and fragrance industry. Studies have focused on the synthesis of flavor compounds like cis-3-hexen-1-yl acetate, which has a fruity odor, using various biosynthesis and catalysis methods (Chiang et al., 2003).
Rare Earth Element Extraction
Research on the extraction and separation of rare earth elements has incorporated this compound related compounds. For instance, synergistic extraction of yttrium from heavy rare earths using mixtures in n-heptane has been investigated, showing improved extraction efficiency and separation factors (Sun et al., 2005).
Enzymatic Synthesis
In the field of biocatalysis, this compound derivatives are used in enzymatic synthesis. For example, lipase-catalyzed synthesis of isoamyl acetate in ionic liquid/n-heptane two-phase systems at the microreactor scale has shown high efficiency for esterification and product removal (Pohar et al., 2009).
Sustainable Chromatography Solutions
Developing sustainable chromatography solutions involves using solvent blends, such as isopropyl acetate, methanol, and heptane, to facilitate separation of compounds ranging from polar to nonpolar without chlorinated solvents, making it a greener option for drug discovery (Chardon et al., 2014).
Safety and Hazards
Análisis Bioquímico
Cellular Effects
It is generally recognized as safe (GRAS) by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), indicating that it does not have significant adverse effects on cells at current levels of intake .
Molecular Mechanism
It is known to be prepared from the reaction of diphenylmethyl 3-hydroxy-4- (4-toluenesul- fonyl)oxy-butyrate, 4-acetoxyazetidin-2-one, palladium acetate, triethyl amine, and benzene
Dosage Effects in Animal Models
The JECFA has determined that there is no safety concern at current levels of intake when used as a flavoring agent , suggesting that it does not have significant toxic or adverse effects at these levels.
Metabolic Pathways
It is known to be soluble in fats , suggesting that it may be involved in lipid metabolism.
Transport and Distribution
Given its solubility in fats , it may be transported and distributed within cells and tissues via lipid transporters or binding proteins.
Propiedades
IUPAC Name |
heptan-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-9(5-2)11-8(3)10/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICIMADZMWGDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904737 | |
| Record name | 3-Heptanyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid | |
| Record name | (+\/-)Heptan-3-yl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1075/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Heptyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
| Record name | (+\/-)Heptan-3-yl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1075/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.858-0.867 | |
| Record name | (+\/-)Heptan-3-yl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1075/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5921-83-5 | |
| Record name | 3-Heptanol, 3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Heptanyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Heptanyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Heptanol, acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEPTANYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79AS95G5J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Heptyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethanone, 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B1618421.png)





